NBD-F Reacts 500x Faster with Amines than NBD-Cl, Enabling Rapid Room-Temperature Derivatization
NBD-F demonstrates a dramatic kinetic advantage over its closest structural analog, NBD-Cl, which is the chloro-substituted benzofurazan. In a direct comparison, the reaction of NBD-F with glycine proceeded 500 times faster than the reaction of NBD-Cl with glycine under identical conditions . This substantial difference in reaction rate allows NBD-F to achieve complete derivatization of amines at room temperature within minutes, whereas NBD-Cl often requires elevated temperatures (e.g., 60°C) and longer incubation times (15-60 minutes) to reach comparable yields [1]. This kinetic differentiation is a primary driver for selecting NBD-F in high-throughput or time-sensitive analytical workflows.
| Evidence Dimension | Reaction Rate (Relative) |
|---|---|
| Target Compound Data | 1 (baseline) |
| Comparator Or Baseline | NBD-Cl: 1/500 (0.002x) |
| Quantified Difference | NBD-F is 500 times faster than NBD-Cl |
| Conditions | Reaction with glycine in borate buffer (pH 8.0-9.5) at room temperature |
Why This Matters
This enables faster, room-temperature derivatization protocols, reducing analysis time and improving sample throughput for amino acid analysis in HPLC and CE applications.
- [1] Mastering Amino Acid Analysis with NBD-Cl: Tips from a Supplier. NBInno, 2025. View Source
